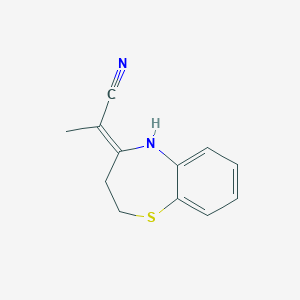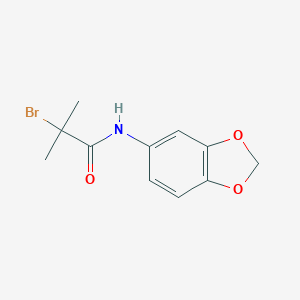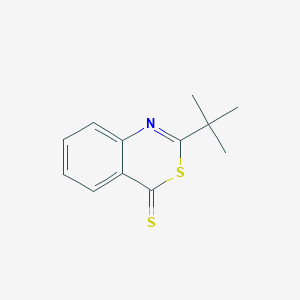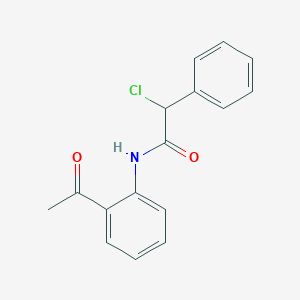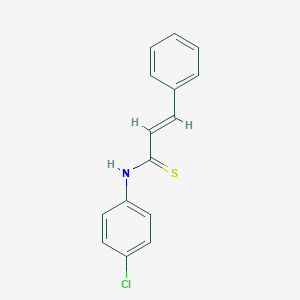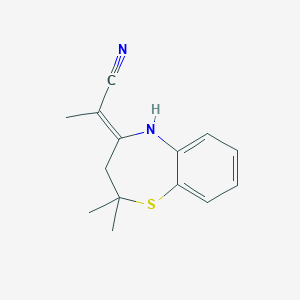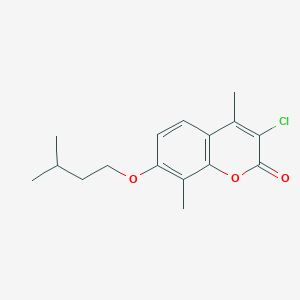
3-chloro-7-(isopentyloxy)-4,8-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-7-(isopentyloxy)-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. It is commonly referred to as Cl-IB-MECA and has been extensively studied for its potential therapeutic applications.
作用機序
Cl-IB-MECA exerts its effects by selectively activating the A3 adenosine receptor, which is expressed on various immune cells, including T cells, B cells, and macrophages. Activation of the A3 receptor leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and an increase in the production of anti-inflammatory cytokines, such as IL-10. This results in a reduction in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
Cl-IB-MECA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of inflammatory diseases. It has also been shown to inhibit the migration of immune cells to sites of inflammation, which further reduces inflammation. In addition, Cl-IB-MECA has been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of Cl-IB-MECA is its selectivity for the A3 adenosine receptor, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, one of the limitations of Cl-IB-MECA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Cl-IB-MECA. One area of research is the development of more soluble analogs of Cl-IB-MECA, which would improve its pharmacokinetic properties. Another area of research is the investigation of the potential use of Cl-IB-MECA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the role of the A3 adenosine receptor in regulating immune responses in cancer should be further explored, as Cl-IB-MECA may have potential as an immunotherapeutic agent.
合成法
The synthesis of Cl-IB-MECA involves the reaction of 7-hydroxy-4-methylcoumarin with isopentylbromide in the presence of potassium carbonate. The resulting product is then treated with thionyl chloride and 3-chloropropionic acid to obtain Cl-IB-MECA in high yields.
科学的研究の応用
Cl-IB-MECA has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to selectively activate the A3 adenosine receptor, which is involved in regulating the immune response. Cl-IB-MECA has been found to be effective in reducing inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
特性
分子式 |
C16H19ClO3 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
3-chloro-4,8-dimethyl-7-(3-methylbutoxy)chromen-2-one |
InChI |
InChI=1S/C16H19ClO3/c1-9(2)7-8-19-13-6-5-12-10(3)14(17)16(18)20-15(12)11(13)4/h5-6,9H,7-8H2,1-4H3 |
InChIキー |
PKZREPKKMWUERG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCCC(C)C)Cl |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCCC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
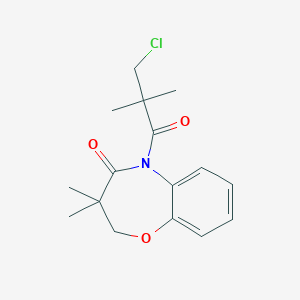
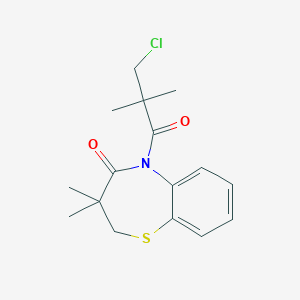
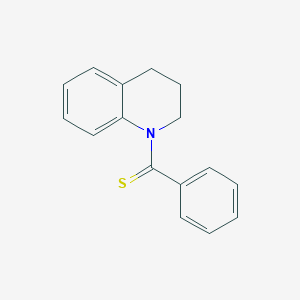
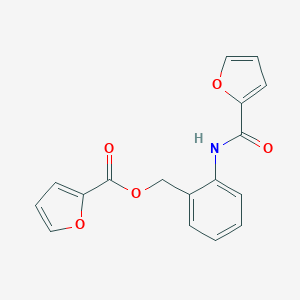
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
